3-Ethyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a compound that belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities. This compound has garnered attention due to its potential antitumor properties and structural uniqueness. The molecular formula for this compound is , with a molecular weight of approximately 288.39 g/mol .
3-Ethyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is classified under the following categories:
The synthesis of 3-ethyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from simpler thieno[3,2-d]pyrimidine derivatives. One common method includes the reaction of 6-phenyl derivatives with ethyl isothiocyanate under basic conditions .
The structure of 3-ethyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one features a thienopyrimidine ring system with an ethyl group at the 3-position and a phenyl group at the 6-position. The thioxo group at the 2-position contributes to its unique properties.
Key structural data include:
The compound undergoes various chemical reactions that modify its structure and enhance its biological activity. Some notable reactions include:
These reactions typically involve:
The mechanism by which 3-ethyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one exerts its biological effects is primarily through modulation of cellular pathways involved in tumor growth and proliferation.
Research indicates that this compound and its derivatives exhibit potent anticancer activity comparable to standard chemotherapy agents like doxorubicin against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer) .
The physical properties of 3-ethyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one include:
Key chemical properties include:
Relevant data on melting point or boiling point were not specified in the sources.
The primary application of 3-ethyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one lies in medicinal chemistry, particularly in the development of novel anticancer agents. Its derivatives are being investigated for their potential use in treating various types of cancers due to their ability to inhibit tumor cell growth effectively .
This compound represents a promising area of research within pharmaceutical chemistry aimed at discovering new therapeutic agents with enhanced efficacy and reduced side effects compared to existing treatments.
Thieno[3,2-d]pyrimidin-4(1H)-one derivatives represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine nucleotides and versatile bioactivity. The synthesis of 3-ethyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one employs several strategic approaches, each offering distinct advantages in yield, regioselectivity, and functional group compatibility.
The most atom-economical route involves cyclocondensation of 5-phenyl-thiophene-2,3-diamine with ethyl isothiocyanate under acidic conditions. This one-pot reaction proceeds via nucleophilic attack of the diamine’s primary amine on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Subsequent intramolecular cyclodehydration catalyzed by acetic acid at reflux (110–120°C) yields the target scaffold in 65–78% yield [1]. Alternative precursors include 3-amino-4-cyano-5-phenylthiophene, which undergoes base-mediated cyclization with alkyl isothiocyanates. Microwave irradiation (150°C, 20 min) significantly enhances reaction efficiency (85–92% yield) while suppressing side products [5] [9].
A sequential approach leverages Gewald’s synthesis to construct the thiophene core:
Regioselective N3-alkylation is achieved using ethyl iodide in dimethylformamide (DMF) with potassium carbonate as base (60°C, 4 h; 85–90% yield). The reaction favors N3 over N1 due to steric hindrance from the C6-phenyl group and greater nucleophilicity of the pyrimidine nitrogen versus the lactam nitrogen [6] [9]. The 2-thioxo group exhibits ambident nucleophilicity:
Table 1: Regioselectivity in Thienopyrimidinone Alkylation
| Alkylating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethyl iodide | K₂CO₃, DMF, 60°C | N3-Ethyl derivative | 85–90 |
| Chloroacetamide | KOH, ethanol, reflux | S2-Alkylthioether | 75–82 |
Scaffold hopping from quinazoline or purine systems exploits topological similarity:
Boronated derivatives (e.g., B-phenyl-3-ethyl-6-phenylthienopyrimidinone) are synthesized via Suzuki–Miyaura coupling using:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: